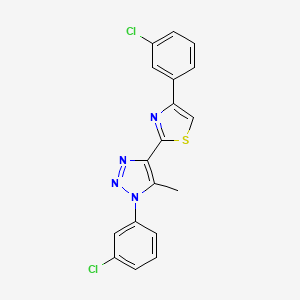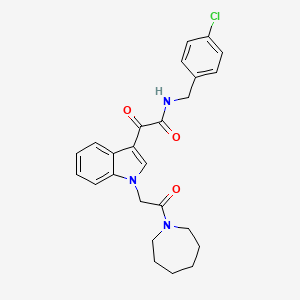
2-Methyl-3-morpholino-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-morpholino-3-oxopropanoic acid” is a chemical compound with the CAS Number: 1525711-62-9 . It has a molecular weight of 187.2 and is a powder at room temperature . It’s structurally similar to 2-Methyl-3-oxopropanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H13NO4/c1-6(8(11)12)7(10)9-2-4-13-5-3-9/h6H,2-5H2,1H3,(H,11,12) . This indicates that the compound has a morpholino group attached to a 3-oxopropanoic acid moiety. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 187.2 . The compound has a similar structure to 2-Methyl-3-oxopropanoic acid, which has a molar mass of 102.09 g/mol .Applications De Recherche Scientifique
Synthesis of Heterocycles
One significant application of compounds related to 2-Methyl-3-morpholino-3-oxopropanoic acid is in the synthesis of heterocycles. For instance, the synthesis of esters of 5-oxo-3-oxapentanecarboxylic acids, which can be cyclized to give homologs of dioxanone and morpholinone, showcases the compound's utility in creating complex chemical structures with potential applications in medicinal chemistry and materials science (S. N. Khar'kov et al., 1968).
Peptidomimetic Chemistry
Another application is in peptidomimetic chemistry, where enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from related compounds through a practical synthetic route. This process has implications for the development of peptide-based therapeutics, highlighting the role of such compounds in advancing drug design and synthesis (Filippo Sladojevich et al., 2007).
Photocatalysis and Biomedical Applications
Furthermore, the synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride demonstrates the potential of morpholino derivatives in photocatalytic and biomedical applications. The introduction of a morpholine unit can improve dye aggregation properties, enhancing the material's performance in these fields (M. Tiravia et al., 2022).
Antimicrobial and Antidepressive Agents
Additionally, compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have been synthesized and tested for their antidepressant activities, indicating the potential of morpholino derivatives in developing new therapeutic agents (Tao Yuan, 2012). Moreover, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been identified as a potent M1 selective muscarinic agonist, showcasing the application of these compounds in synthesizing potent antimicrobials (Y. C. S. Kumar et al., 2007).
Material Science and Polymer Synthesis
In material science and polymer synthesis, the creation of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative exemplifies the use of such compounds in enhancing polymer hydrophilicity, which could have numerous applications in biodegradable materials and medical devices (D. Wang and Xin-de Feng, 1997).
Safety and Hazards
Orientations Futures
While specific future directions for “2-Methyl-3-morpholino-3-oxopropanoic acid” are not available in the retrieved data, morpholino compounds are being explored for their potential in modifying gene expression for therapeutic purposes . This could potentially be a future direction for this compound.
Propriétés
IUPAC Name |
2-methyl-3-morpholin-4-yl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(8(11)12)7(10)9-2-4-13-5-3-9/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCQHXIZCUORBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1525711-62-9 |
Source


|
| Record name | 2-methyl-3-(morpholin-4-yl)-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2797713.png)


![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)






